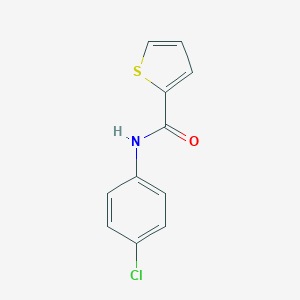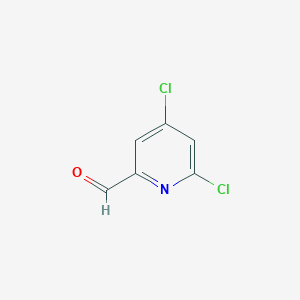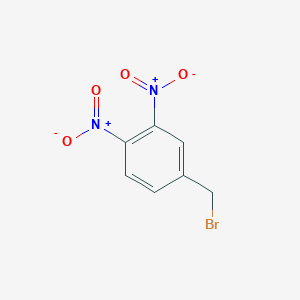![molecular formula C10H13NO4S B188578 N-[(4-Etilfenil)sulfonil]glicina CAS No. 670255-99-9](/img/structure/B188578.png)
N-[(4-Etilfenil)sulfonil]glicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Ethylphenyl)sulfonyl]glycine is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is also known by its IUPAC name, {[(4-ethylphenyl)sulfonyl]amino}acetic acid . This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a glycine moiety.
Aplicaciones Científicas De Investigación
N-[(4-Ethylphenyl)sulfonyl]glycine has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with glycine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature . The reaction conditions include maintaining the temperature between 0°C to 25°C and using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N-[(4-Ethylphenyl)sulfonyl]glycine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Ethylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfonamide.
Substitution: The major products are the substituted sulfonyl derivatives.
Mecanismo De Acción
The mechanism of action of N-[(4-Ethylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification . This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycine
- N-[(4-Chlorophenyl)sulfonyl]glycine
- N-[(4-Bromophenyl)sulfonyl]glycine
Uniqueness
N-[(4-Ethylphenyl)sulfonyl]glycine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the phenyl ring . The ethyl group can affect the compound’s lipophilicity, steric properties, and interaction with molecular targets .
Propiedades
IUPAC Name |
2-[(4-ethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBZXTVUBKKTEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353892 |
Source


|
| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670255-99-9 |
Source


|
| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)



![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)





